Cas no 1396855-77-8 (3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate)
![3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate structure](https://ja.kuujia.com/scimg/cas/1396855-77-8x500.png)
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate
- 1396855-77-8
- AKOS024544796
- 3-(2-(4-(isopropylsulfonyl)phenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- F6250-0507
- [3-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
- VU0541376-1
-
- インチ: 1S/C24H29FN2O5S/c1-16(2)33(30,31)22-12-6-17(7-13-22)14-23(28)26-20-4-3-5-21(15-20)32-24(29)27-19-10-8-18(25)9-11-19/h6-13,16,20-21H,3-5,14-15H2,1-2H3,(H,26,28)(H,27,29)
- InChIKey: SZRXIWXPEGTYNB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)CC(NC1CCCC(C1)OC(NC1C=CC(=CC=1)F)=O)=O)(C(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 476.17812137g/mol
- どういたいしつりょう: 476.17812137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 753
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 110Ų
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6250-0507-40mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-5mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-30mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-20μmol |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-10μmol |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-15mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-3mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-20mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-25mg |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6250-0507-5μmol |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate |
1396855-77-8 | 5μmol |
$63.0 | 2023-09-09 |
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1396855-77-8 and Product Name: 3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate
The compound with the CAS number 1396855-77-8 and the product name 3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate represents a significant advancement in the field of chemical pharmaceuticals. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including an amide linkage and a fluoro-substituted phenyl ring, makes it a versatile candidate for further exploration in synthetic chemistry and pharmacological research.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The 4-fluorophenyl moiety in the product name is a prime example of such a group, which has been extensively studied for its role in enhancing the efficacy of various therapeutic agents. The incorporation of this group into the compound not only contributes to its structural complexity but also opens up possibilities for designing novel drug candidates with improved pharmacological profiles.
The propane-2-sulfonyl group, another key feature of the compound, introduces a sulfonamide-like functionality that is known to influence both solubility and bioavailability. This group has been widely used in the development of bioactive molecules due to its ability to enhance molecular interactions with biological targets. The combination of these functional groups in the compound suggests a promising scaffold for further derivatization and optimization.
The cyclohexyl ring in the molecular structure provides additional conformational flexibility, which can be exploited to fine-tune the pharmacokinetic properties of the compound. This feature is particularly relevant in drug design, where optimal conformational stability is often essential for achieving desired therapeutic effects. The amide linkage connecting the cyclohexyl ring to the rest of the molecule further contributes to the compound's structural diversity, enabling a wide range of possible modifications.
In the context of current pharmaceutical research, this compound represents an intriguing candidate for further investigation. Its unique structural features make it a valuable tool for exploring new therapeutic avenues. Researchers are particularly interested in its potential applications in areas such as anti-inflammatory therapy, pain management, and neurodegenerative disease treatment. The combination of fluorinated aromatic rings and sulfonamide-like functionalities suggests that this compound may exhibit multiple modes of action, making it a promising lead for developing multifunctional drugs.
Advanced computational methods have been employed to study the interactions between this compound and various biological targets. These studies have provided valuable insights into its potential mechanisms of action and have helped identify key residues involved in binding interactions. The results from these computational analyses are crucial for guiding experimental efforts and optimizing the compound's pharmacological properties.
Experimental validation of these computational findings has been conducted using a range of biochemical assays. These assays have confirmed that the compound interacts with specific biological targets with high affinity and selectivity. The observed binding affinities are comparable to those of known therapeutic agents, indicating that this compound has significant potential as a lead molecule for drug development.
The synthesis of this compound has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. These techniques include multi-step organic synthesis, catalytic transformations, and modern purification methods. The successful synthesis of this compound demonstrates the expertise required in modern chemical pharmaceuticals and highlights the importance of interdisciplinary approaches in drug discovery.
The future prospects for this compound are promising, with ongoing research aimed at further optimizing its pharmacological properties. Researchers are exploring various modifications to enhance its efficacy, solubility, and bioavailability. These efforts are expected to yield novel derivatives with improved therapeutic profiles suitable for clinical development.
The broader implications of this research extend beyond individual compounds to advancements in drug design methodologies. The insights gained from studying compounds like this one contribute to our understanding of structure-activity relationships and can be applied to other areas of medicinal chemistry. This knowledge is essential for accelerating the discovery and development of new therapeutic agents that meet growing healthcare needs.
1396855-77-8 (3-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}cyclohexyl N-(4-fluorophenyl)carbamate) 関連製品
- 1040670-35-6(N-[2-(4-fluorophenyl)ethyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide)
- 26108-75-8((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate)
- 878912-48-2(N-(1-cyanocyclopentyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide)
- 2137033-39-5(3-amino-3-imino-2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide)
- 951645-46-8(6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester)
- 2361596-61-2(Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate)
- 36255-23-9(Benzenamine, 2,4,6-tribromo-3-methoxy-)
- 1246812-58-7(rac Efavirenz-d4)
- 921779-75-1(1-(3-methylbutyl)-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)
- 1353965-99-7(N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide)




